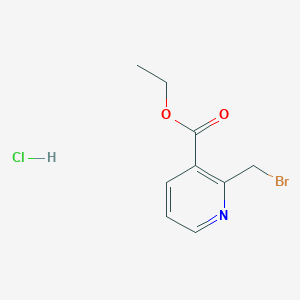

Ethyl 2-(bromomethyl)nicotinate hydrochloride

Description

Ethyl 2-(bromomethyl)nicotinate hydrochloride is a brominated nicotinic acid derivative with the molecular formula C₉H₁₁BrNO₂·HCl (approximate molecular weight: 296.56 g/mol). It is synthesized via radical bromination of ethyl 2-methylnicotinate followed by N-dialkylation and hydrolysis steps, as demonstrated in the preparation of the zinc sensor ligand ZP2 . The bromomethyl group at the 2-position of the pyridine ring enhances its reactivity in substitution and alkylation reactions, making it a versatile intermediate in pharmaceutical and coordination chemistry. Its hydrochloride form improves solubility, facilitating use in aqueous systems.

Properties

IUPAC Name |

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALGAIJNXJIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697514 | |

| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-86-7 | |

| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(bromomethyl)nicotinate hydrochloride typically involves the bromination of ethyl nicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinate ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)nicotinate hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted nicotinates.

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted nicotinates with various functional groups.

Oxidation: Nicotinic acid derivatives.

Reduction: Reduced forms of the original compound, such as ethyl 2-methyl nicotinate.

Scientific Research Applications

Ethyl 2-(bromomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of nicotinic acid derivatives and other heterocyclic compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)nicotinate hydrochloride involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe to study enzyme active sites and other nucleophilic centers in proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl 2-(Bromomethyl)Benzoate and Ethyl 2-(Bromomethyl)Acrylate

- Structural Differences : These compounds replace the pyridine ring in ethyl 2-(bromomethyl)nicotinate with a benzene ring (benzoate) or an acrylate group.

- Reactivity : The pyridine ring in nicotinate derivatives enables coordination to transition metals (e.g., ruthenium in complexes ), unlike benzoate or acrylate analogs. Bromomethyl groups in all three facilitate nucleophilic substitution, but the electron-deficient pyridine in nicotinate derivatives may enhance electrophilicity at the brominated carbon.

- Applications : Ethyl 2-(bromomethyl)acrylate is used in heteroarylation reactions (e.g., coupling with ethylbenzene to form heteroarylated products ), while ethyl 2-(bromomethyl)nicotinate hydrochloride is employed in synthesizing metal complexes for biomedical applications .

Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride

- Structural Differences: The bromomethyl group is replaced with an aminomethyl group, altering reactivity from electrophilic (bromo) to nucleophilic (amino).

- Reactivity: The aminomethyl group participates in amide bond formation or Schiff base reactions, unlike the substitution-prone bromomethyl group.

- Applications : This compound is used in synthesizing bioactive molecules, whereas the brominated analog serves as a precursor in alkylation reactions .

2-(4-Piperidinyl)Ethyl Nicotinate Hydrochloride

Ethyl 2-Methylnicotinate

- Structural Differences : Lacks the bromomethyl group, simplifying the structure.

- Reactivity : Less reactive in substitution reactions due to the absence of a leaving group (bromine).

- Applications : Primarily a building block in organic synthesis, whereas its brominated derivative is a key intermediate in functionalized ligand synthesis .

Comparative Data Table

Biological Activity

Ethyl 2-(bromomethyl)nicotinate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound (C9H10BrNO2·HCl) is a halogenated derivative of nicotinic acid. Its structure includes a bromomethyl group attached to the 2-position of the nicotinic acid moiety, which is believed to contribute to its biological activities. The compound can be represented as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. An agar-based disk diffusion assay revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria while showing limited effects on Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 15 |

| Listeria monocytogenes | 0.0625 | 20 |

| Escherichia coli | >2.5 | No inhibition |

The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Listeria monocytogenes, suggesting its potential use in treating infections caused by this pathogen.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer types, including breast and colon cancers.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 15.0 |

These results suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms and therapeutic potential.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound was associated with reduced neuronal loss in models of Alzheimer's disease. The compound appeared to lower levels of pro-inflammatory cytokines and enhance antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.